![molecular formula C18H18O6 B1244408 (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate](/img/structure/B1244408.png)
(S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate
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Overview
Description
(S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate is a natural product found in Arnebia decumbens, Arnebia hispidissima, and other organisms with data available.
Scientific Research Applications
1. Anticancer Activity and Cell Autophagy Regulation
- A study by Yang et al. (2019) explored dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, including a compound structurally similar to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate, for their anticancer properties. These compounds demonstrated significant anticancer activity by inducing apoptosis in cancer cells through autophagy regulation. This was achieved by inhibiting the PI3K/AKT/mTOR pathway in an autophagy-dependent manner Yang et al. (2019).
2. Potential as Tubulin Inhibitors
- Wang et al. (2014) synthesized a series of shikonin derivatives, including compounds with structural similarities to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate. These compounds showed potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. This suggests potential use in the development of new anticancer agents targeting tubulin Wang et al. (2014).
3. Synthesis and Biological Evaluation in Drug Design
- Qiu et al. (2017) discussed the design and synthesis of novel chalcone-containing shikonin derivatives, including compounds structurally related to the specified chemical. These compounds were evaluated for their biological activities, with one derivative identified as a potent inhibitor of tubulin polymerization. This indicates their potential application in antitumor drug development Qiu et al. (2017).
4. Antibacterial Activity
- Research by Cahyana et al. (2020) involved derivatization of a compound similar to (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl acetate. The resulting compound demonstrated antibacterial activity against E. coli and S. aureus, indicating its potential use in antibacterial applications Cahyana et al. (2020).
properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
synonyms |
(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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